N-(4-methylthiazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8-7-15-11(12-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPIZAVYXKHUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Chemical Derivatization of N 4 Methylthiazol 2 Yl Benzamide and Its Analogs
General Synthetic Strategies for Benzamide-Thiazole Scaffolds
The construction of molecules containing the benzamide-thiazole framework relies on established and versatile chemical reactions. These strategies are generally modular, allowing for the introduction of diverse substituents on both the thiazole (B1198619) and benzamide (B126) moieties.
The formation of the thiazole ring is a critical step in the synthesis of N-(4-methylthiazol-2-yl)benzamide and its analogs. The most common and widely utilized method is the Hantzsch thiazole synthesis. bepls.comnih.gov This reaction involves the condensation of a thioamide with an α-halocarbonyl compound. bepls.comresearchgate.net
For the synthesis of the precursor to this compound, thiourea (B124793) is typically reacted with a 3-halo-2-butanone (e.g., 3-chloro-2-butanone). The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide onto the carbonyl carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) ring. bepls.com This method is highly efficient for producing 2,4-disubstituted thiazole derivatives. organic-chemistry.org
Other classical methods for thiazole synthesis include the Robinson–Gabriel synthesis and the Cook–Heilborn synthesis, although the Hantzsch method remains the most prevalent for this particular scaffold. bepls.com
Once the 2-amino-4-methylthiazole (B167648) core is synthesized, the subsequent step is the formation of the amide bond with a benzoic acid derivative. This acylation reaction is fundamental in organic synthesis. luxembourg-bio.comunimi.it A common approach involves the reaction of the aminothiazole with an activated carboxylic acid derivative, such as a benzoyl chloride, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.
Alternatively, direct coupling of a benzoic acid with the aminothiazole can be achieved using a variety of coupling reagents. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. luxembourg-bio.com These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of the thiazole. luxembourg-bio.com To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. nih.gov Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective coupling reagents for amide bond formation. luxembourg-bio.com
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org The synthesis of thiazole and benzamide derivatives is well-suited to this technology, which often leads to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. bepls.comchemrevlett.com
Microwave irradiation can be applied to both the Hantzsch thiazole synthesis and the subsequent amide bond formation. bepls.comresearchgate.net For instance, the one-pot reaction of an α-haloketone, thiourea, and a carboxylic acid under microwave conditions can provide a rapid and efficient route to N-thiazolylbenzamide derivatives. bepls.com This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions. bepls.comchemrevlett.comnih.gov
Targeted Synthesis of Substituted this compound Derivatives
The modular nature of the synthetic routes allows for the targeted synthesis of a wide array of derivatives through modifications of either the benzamide or the thiazole portions of the molecule.
Modifications to the benzamide ring are readily achieved by employing different substituted benzoic acids or benzoyl chlorides in the amide coupling step. This strategy allows for the exploration of electronic and steric effects of substituents on the phenyl ring. A variety of functional groups, such as halogens, alkyls, alkoxys, and nitro groups, can be introduced at the ortho, meta, and para positions. researchgate.net For example, reacting 2-amino-4-methylthiazole with various substituted benzoyl chlorides yields a library of this compound derivatives with diverse substitution patterns on the benzamide ring. nih.govjapsonline.com
Table 1: Examples of this compound Derivatives with Modifications on the Benzamide Moiety
| Compound ID | Substituent on Benzoyl Ring (R) | Resulting Compound Name |
| 1a | 4-F | N-(4-methylthiazol-2-yl)-4-fluorobenzamide researchgate.net |
| 1b | 4-Cl | N-(4-methylthiazol-2-yl)-4-chlorobenzamide researchgate.net |
| 1c | 3,5-di-Cl | N-(4-methylthiazol-2-yl)-3,5-dichlorobenzamide nih.gov |
| 1d | 3-F | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide semanticscholar.org |
| 1e | 3,4,5-tri-OCH₃ | N-(4-methylthiazol-2-yl)-3,4,5-trimethoxybenzamide nih.gov |
Variations in the substitution pattern of the thiazole ring are typically accomplished by altering the α-halocarbonyl starting material in the Hantzsch synthesis. nih.gov For instance, using α-halo ketones other than 3-chloro-2-butanone (B129570) allows for the introduction of different substituents at the C4 position of the thiazole ring. nih.gov Further functionalization can be achieved by starting with α-haloketones that already bear a substituent at what will become the C5 position, such as ethyl 2-chloroacetoacetate, which introduces an ester group at C5. researchgate.netnih.gov This modularity enables the synthesis of analogs with variations at both the C4 and C5 positions, which is crucial for probing the steric and electronic requirements of molecular targets. nih.gov
Table 2: Examples of Benzamide Derivatives with Variations on the Thiazole Ring
| Compound ID | Substituent at C4 (R¹) | Substituent at C5 (R²) | Resulting Compound Name |
| 2a | tert-butyl | H | N-(4-(tert-butyl)thiazol-2-yl)benzamide nih.gov |
| 2b | p-tolyl | H | N-(4-(p-tolyl)thiazol-2-yl)benzamide nih.gov |
| 2c | CH₃ | -COOCH₂CH₃ | Ethyl 2-benzamido-4-methylthiazole-5-carboxylate researchgate.net |
| 2d | CH₃ | -COCH₃ | N-(5-acetyl-4-methylthiazol-2-yl)benzamide nih.gov |
| 2e | 4-Bromophenyl | H | N-(4-(4-bromophenyl)thiazol-2-yl)benzamide nih.gov |
Synthesis of Hybrid Molecules Incorporating this compound Structural Elements
The this compound scaffold serves as a valuable building block in the design of hybrid molecules, where two or more pharmacophoric units are combined to create a single compound with potentially enhanced or novel biological activities. This strategy aims to leverage the therapeutic advantages of each constituent moiety, possibly targeting multiple biological pathways or improving pharmacokinetic profiles.
A notable example involves the synthesis of novel N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. These hybrid structures effectively merge the N-arylbenzamide portion with a 2-aminobenzothiazole (B30445) framework. The synthesis is efficiently achieved through the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. researchgate.net This cyclization reaction is carried out using α-bromoacetone, which is generated in situ from the reaction of bromine in dry acetone (B3395972) in the presence of a base like triethylamine. researchgate.net This approach provides a direct route to complex hybrid molecules that incorporate the core thiazole-benzamide structure.
Another strategy for creating hybrid molecules is by linking different heterocyclic systems to the core scaffold. For instance, the synthesis of butanamide derivatives has been reported where 2-aminobenzothiazole and 5-chloro-2-aminobenzoxazole are linked via a 4-chlorobutanoyl chloride linker. researchgate.net While not a direct derivatization of this compound itself, this methodology illustrates a common principle in medicinal chemistry for creating hybrid compounds by joining two distinct bioactive heterocyclic rings. researchgate.net Similarly, hybrid compounds bearing benzimidazole (B57391) and thiosemicarbazone moieties have been synthesized, demonstrating the versatility of combining different pharmacophores to create novel chemical entities. mdpi.com
The synthesis of hybrid sulfonamide molecules containing a benzothiazole (B30560) scaffold also provides insight into the strategies employed. dergipark.org.tr These syntheses often involve multi-step reactions where different pharmacophoric fragments, such as furan (B31954) or thiophene (B33073), are coupled with a central benzothiazole-sulfonamide core. dergipark.org.tr These examples underscore a modular approach to the synthesis of hybrid molecules, where the this compound structure can be functionalized and linked to other biologically active fragments.
The following table summarizes a synthetic route for a hybrid molecule incorporating the this compound element.
| Starting Material | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 1-(Benzo[d]thiazol-2-yl)-3-aroylthioureas | Bromine, Triethylamine, Dry Acetone | N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides | Not specified |
Methodologies for Reaction Optimization and Yield Enhancement
Optimizing reaction conditions is critical for the efficient and high-yield synthesis of this compound and its analogs. Key parameters that are frequently adjusted include the choice of solvent, base, temperature, and reaction time.
In the synthesis of N-(thiazol-2-yl)benzenesulfonamide analogs, a related class of compounds, the reaction of 2-aminothiazole with various benzenesulfonyl chlorides is often performed in distilled water with sodium acetate (B1210297) serving as the base. nih.gov The reaction mixture is typically heated to 80-85 °C for several hours. nih.gov Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure the complete consumption of starting materials. dergipark.org.tr
For the acylation of the 2-amino group on the thiazole ring, which is the key step in forming the benzamide linkage, various conditions have been explored. The reaction of 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole with chloroacetyl chloride is carried out in 1,4-dioxane (B91453) with triethylamine as a base, with the temperature maintained at 70 °C for 6 hours. nih.gov The choice of a suitable base is critical to neutralize the HCl generated during the acylation reaction and to facilitate the nucleophilic attack of the amino group.
Further derivatization of the resulting acetamide (B32628) provides more insight into optimization. The substitution of the chloro group in 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide with various amines is often performed in dry dimethylformamide (DMF). nih.gov The choice of base can be tailored to the specific amine; for instance, anhydrous potassium carbonate is used with aliphatic amines, while a few drops of triethylamine are sufficient when reacting with secondary amines, with the reactions being heated under reflux for 8-9 hours. nih.gov
The table below provides examples of reaction conditions used in the synthesis of related thiazole derivatives, which can be adapted to optimize the synthesis of this compound.
| Reaction Type | Substrate | Reagent | Solvent/Base | Temperature/Time | Yield |
|---|---|---|---|---|---|
| N-Sulfonylation | 2-aminothiazole | 4-methyl benzenesulfonyl chloride | Water / Sodium Acetate | 80–85 °C / 4 h | 83% nih.gov |
| N-Sulfonylation | 2-aminothiazole | 4-methoxy benzenesulfonyl chloride | Water / Sodium Acetate | 80-85 °C / 8 h | 82% nih.gov |
| N-Sulfonylation | 2-aminothiazole | 4-nitro benzenesulfonyl chloride | Water / Sodium Acetate | 80-85 °C / 4 h | 70% nih.gov |
| N-Acylation | 2-amino-4-(3,4,5-trimethoxyphenyl)thiazole | Chloroacetyl chloride | 1,4-Dioxane / Triethylamine | 70 °C / 6 h | 70% nih.gov |
| Nucleophilic Substitution | 2-chloro-N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide | Aliphatic amines | DMF / K₂CO₃ | Reflux / 8-9 h | Not specified |
Biological Activities and Pharmacological Investigations of N 4 Methylthiazol 2 Yl Benzamide Derivatives
Exploration of Diverse Biological Activities in Benzamide-Thiazole Derivatives
The chemical architecture of N-(4-methylthiazol-2-yl)benzamide, featuring a benzamide (B126) group linked to a 4-methylthiazole (B1212942) ring, is a fertile ground for pharmacological activity. The presence of both the thiazole (B1198619) ring and the benzamide functional group is a common feature in numerous biologically active compounds, suggesting a high potential for therapeutic applications. Derivatives of this core structure have been investigated for a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-iminothiazoline scaffold, a key component, is found in many bioactive heterocycles with applications ranging from analgesic and antipyretic to anti-HIV activities.
Furthermore, the versatility of the thiazole ring allows for its incorporation into more complex hybrid molecules, expanding the potential for diverse biological interactions. For instance, the fusion of a benzothiazole (B30560) moiety, which itself is a privileged structure in medicinal chemistry, with other heterocyclic systems has led to the discovery of compounds with potent and varied pharmacological profiles. These profiles include anticonvulsant, neuroprotective, anti-inflammatory, and antimicrobial activities. The availability of these compounds in various screening libraries underscores their potential for further exploration in drug discovery programs.
Specific Biological Activities and Preclinical Efficacy Studies
Anti-Cancer and Anti-Proliferative Activity in Cellular Models
Derivatives of this compound have demonstrated notable anti-cancer and anti-proliferative activities across various cancer cell lines. For instance, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized and evaluated for their in vitro anticancer activity. Several of these compounds exhibited significant growth inhibition against a panel of human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), SK-MEL-2 (melanoma), and HL-60 (leukemia).
In another study, novel thiazole-(benz)azole derivatives were synthesized and their anticancer effects were evaluated against A549 (lung carcinoma) and C6 (glioma) tumor cell lines. Compounds carrying 5-chloro and 5-methylbenzimidazole (B147155) groups showed significant anticancer activity, with evidence suggesting they may induce apoptosis. Similarly, certain benzo[d]thiazole derivatives have shown high cytotoxicity against the HepG2 (liver cancer) cell line, with some compounds exhibiting greater inhibitory action than the reference drug Doxorubicin against the HeLa cell line.
The mechanism of action for some of these derivatives has been linked to the inhibition of key cellular targets. For example, some benzothiazoles act as tubulin polymerization inhibitors, binding to the colchicine-binding site and thereby disrupting microtubule dynamics, a critical process for cell division.
Anti-HIV Activity
A series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides were synthesized and evaluated for their antiviral activity against HIV-1 and HIV-2. znaturforsch.com Among these, compounds 35 and 39 demonstrated notable activity against the HIV-2 strain ROD. znaturforsch.com Compound 35 exhibited an IC50 of 2.02 µg/mL with a CC50 of ≥ 104.00 µg/mL, resulting in a selectivity index of ≥ 52. znaturforsch.com Compound 39 was even more potent, with an IC50 of 0.40 µg/mL and a CC50 of > 125.00 µg/mL, leading to a high selectivity index of > 313. znaturforsch.com Based on their chemical structures, it has been proposed that these compounds may act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). znaturforsch.com However, their activity was exceptionally limited to HIV-2. znaturforsch.com
Another study focused on new thiazol-2-ylidene substituted benzamide analogues, specifically N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl(substituted) benzamides. derpharmachemica.com In this series, compounds 2j and 2n showed activity against HIV-2, with EC50 values of 2.44 µg/mL and 3.22 µg/mL, respectively. derpharmachemica.com Their corresponding selectivity indices were 25 and 26. derpharmachemica.com These findings suggest that these derivatives could be promising leads for the development of novel antiviral agents. derpharmachemica.com
Furthermore, research into indole-7-carboxamides as anti-HIV agents has included derivatives with a 4-methylthiazol-2-yl moiety. farmaciajournal.com These studies contribute to the broader understanding of how thiazole-containing compounds can be optimized for anti-HIV efficacy. farmaciajournal.com Additionally, the design of HIV-1 protease inhibitors has incorporated isophthalamide-derived P2-P3 ligands with a 4-methylthiazole component, highlighting the versatility of this chemical group in targeting different viral components. nih.gov
Table 1: Anti-HIV-2 Activity of Selected this compound Derivatives
| Compound | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
|---|---|---|---|
| 35 | 2.02 | ≥ 104.00 | ≥ 52 |
| 39 | 0.40 | > 125.00 | > 313 |
| 2j | 2.44 (EC50) | >61 | 25 |
| 2n | 3.22 (EC50) | >84 | 26 |
Molecular Mechanisms of Action and Target Engagement
Enzyme Inhibition and Activation Studies
Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as potential inhibitors of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. sci-hub.se In one study, compounds with a fluoro group at the para position (5b ) and a chloro group (5c ) demonstrated significant XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively. sci-hub.se Kinetic studies revealed that compound 5b acts as a mixed-type inhibitor of XO. sci-hub.se
In a different therapeutic area, chalcone-thiazole hybrids were designed as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. nih.gov Several of these hybrids, which incorporate the this compound core, showed potent 5-LOX inhibition. Notably, compound 4k , with trimethoxy substitution, was a highly active inhibitor with an IC50 of 0.07 µM and exhibited a redox (noncompetitive) inhibition mechanism. nih.gov Compounds 4n (IC50 = 0.08 µM) and 4v (IC50 = 0.12 µM) were also potent and acted through a competitive inhibition mechanism. nih.gov
Furthermore, certain thiazole-benzamide derivatives have been explored as α-glucosidase inhibitors for the potential management of diabetes. researchgate.net
Table 2: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|---|
| 5b | Xanthine Oxidase | 0.57 | Mixed-type |
| 5c | Xanthine Oxidase | 0.91 | Not specified |
| 4k | 5-Lipoxygenase | 0.07 | Redox (Noncompetitive) |
| 4n | 5-Lipoxygenase | 0.08 | Competitive |
| 4v | 5-Lipoxygenase | 0.12 | Competitive |
Receptor Interaction Analysis
The interaction of N-(thiazol-2-yl)benzamide derivatives with receptors has been a subject of investigation, particularly in the context of their supramolecular chemistry. researchgate.net Crystal structure analysis has revealed the presence of intramolecular S···O interactions in some of these derivatives. researchgate.net These non-covalent interactions can play a crucial role in the binding of these molecules to their biological targets. researchgate.net
In the field of neuropharmacology, N-aryl benzamide derivatives have been studied as allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov While not all derivatives contain the 4-methylthiazole group, this research provides insights into how benzamide-based structures can interact with receptor binding pockets. Mutagenesis studies have identified key amino acid residues that are critical for the affinity of these modulators. nih.gov
Cellular Pathway Modulation
The modulation of cellular pathways by this compound derivatives is an emerging area of research. For instance, 2,4-dihydroxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been noted to potentially interact with and modulate the Wnt signaling pathway. smolecule.com
Benzimidazole (B57391) derivatives, which can be structurally related to this compound, have been shown to modulate cellular pathways crucial to cancer development. rsc.org These activities include DNA interaction and the modulation of pathways that can lead to cell cycle arrest. For example, one benzimidazole derivative induced G2/M and S-phase arrest in MCF-7 breast cancer cells. rsc.org
Furthermore, inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase have been developed based on a scaffold that includes N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. acs.org These compounds can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in the cellular response to low oxygen, demonstrating a clear modulation of a specific cellular pathway. acs.org
Structure Activity Relationship Sar Studies and Molecular Design
Elucidation of Essential Structural Features for Biological Activity
The foundational structure of N-(4-methylthiazol-2-yl)benzamide comprises a benzamide (B126) group linked to a 4-methylthiazole (B1212942) ring. SAR studies have revealed that the integrity of this core scaffold is paramount for its biological effects. The thiazole (B1198619) ring, in particular, is a crucial component, with both the nitrogen and sulfur atoms playing key roles in molecular interactions. researchgate.net The amide linkage serves as a critical linker, orienting the phenyl and thiazole rings in a specific spatial arrangement necessary for binding to its biological targets.
The presence and position of the methyl group on the thiazole ring have been shown to be significant. researchgate.net For instance, in studies investigating inhibitors of metastatic cancer cell migration, the 4-methylthiazole moiety was found to be a key feature. acs.orgnih.gov Furthermore, the planarity of the benzamide and thiazole rings, facilitated by the amide bond, appears to be a determining factor for activity. This planarity is often stabilized by intramolecular hydrogen bonds, such as the one observed between the amide proton and the thiazole nitrogen. researchgate.net
| Feature | Importance for Biological Activity |
| Benzamide Group | Essential for core structure and interaction |
| Thiazole Ring | Crucial for biological activity; N and S atoms are key |
| Amide Linker | Orients the aromatic rings and maintains planarity |
| 4-Methyl Group | Influences potency and selectivity |
| Planarity | Important for optimal binding to target sites |
Impact of Substituent Effects on Efficacy and Selectivity
Systematic modifications of the this compound scaffold have provided deep insights into the influence of substituents on its efficacy and selectivity. Both the benzoyl and thiazole rings have been subjected to extensive derivatization to probe the electronic and steric requirements for optimal activity.
Substitutions on the Benzoyl Ring:
Modifications on the phenyl ring of the benzamide moiety have demonstrated a significant impact on biological activity. For example, in the context of developing antagonists for the Zinc-Activated Channel (ZAC), the introduction of a fluorine atom at the 3-position of the benzoyl ring led to a potent and selective antagonist. nih.gov Conversely, the introduction of bulky or electron-donating groups at various positions can either enhance or diminish activity depending on the specific biological target. Studies on N-(thiazol-2-yl)benzamide analogs as ZAC antagonists revealed that various substitutions on the phenyl ring could modulate potency. nih.gov
Substitutions on the Thiazole Ring:
The thiazole ring also presents opportunities for structural modification. The methyl group at the 4-position is not immutable; its replacement with other small alkyl groups or even its removal can fine-tune the compound's properties. For instance, in the development of linezolid (B1675486) analogues, the nature of the substituent at the 4-position of the thiazole ring was found to be critical for antibacterial activity. kcl.ac.uk Furthermore, the introduction of substituents at the 5-position of the thiazole ring has been explored. In the design of 5-lipoxygenase inhibitors, incorporating a chalcone (B49325) moiety at this position resulted in highly potent compounds. nih.gov
The following table summarizes the effects of various substitutions on the activity of this compound analogs from different studies.
| Compound Series | Substitution Pattern | Observed Effect on Biological Activity | Reference |
| ZAC Antagonists | 3-fluoro on benzoyl ring | Increased antagonist potency | nih.gov |
| Anticancer Agents | 3,4,5-trimethoxy on phenyl ring (at C4 of thiazole) | Potent antimigration activity | acs.orgnih.gov |
| 5-LOX Inhibitors | Chalcone moiety at 5-position of thiazole | Significant increase in inhibitory potency | nih.gov |
| Antibacterial Agents | Varied C5-acyl groups on oxazolidinone | Modulated antibacterial spectrum and potency | kcl.ac.uk |
Rational Design Principles for Enhanced this compound Analogs
The wealth of SAR data has paved the way for the rational design of new this compound analogs with enhanced properties. A key strategy involves a hybrid pharmacophore approach, where structural motifs from different active molecules are combined to create novel compounds with synergistic effects. nih.gov For example, the hybridization of the thiazole core with a chalcone scaffold led to the development of potent 5-lipoxygenase inhibitors. nih.govresearchgate.net
Computational modeling and molecular docking studies have also become indispensable tools in the design process. These methods allow for the visualization of binding modes and the prediction of binding affinities, guiding the selection of substituents that are most likely to improve activity. researchgate.net For instance, in the development of antibacterial agents, molecular docking was used to understand the interactions of novel hybrid ring systems with their target enzymes. researchgate.net
Another successful design principle is the isosteric replacement of certain functional groups. For example, replacing a phenyl ring with a bioisosteric thiophene (B33073) ring can alter the pharmacokinetic properties of a compound while maintaining or even improving its biological activity. kcl.ac.uk The synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides exemplifies the strategy of combining two important heterocyclic rings in a single molecule to explore synergistic biological activities. tubitak.gov.tr The development of new 2-methyl-4-salicylamide thiazole derivatives also highlights the continuous effort to explore new structural variations for enhanced antimicrobial activity. farmaciajournal.com
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand, such as N-(4-methylthiazol-2-yl)benzamide, into the binding site of a protein target. While specific docking studies detailing the binding of this compound into a particular protein are not extensively detailed in the available literature, the broader class of N-(thiazol-2-yl)benzamide analogs has been the subject of such investigations to elucidate structure-activity relationships (SAR). tubitak.gov.trnih.gov
For instance, studies on various derivatives are performed to understand how different substituents on the thiazole (B1198619) and benzamide (B126) rings affect binding affinity and selectivity for specific biological targets. bohrium.comidrblab.netnih.govsci-hub.se Molecular modeling of thiazole derivatives has been employed to clarify observed structure-activity relationships in the context of inhibiting metastatic cancer cell migration. tubitak.gov.tr Similarly, derivatives of N-(thiazol-2-yl)benzamide have been identified as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govmdpi.comescholarship.org In these studies, docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the receptor's binding pocket, thereby explaining the compound's antagonist activity. mdpi.com
These types of studies, while not focused on the unsubstituted parent compound, underscore the utility of molecular docking in this chemical class for predicting binding modes and guiding the optimization of lead compounds. idrblab.netnih.gov
Conformational Analysis and Energetic Preferences
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound aims to identify the most stable, low-energy spatial arrangements of its atoms. Computational studies on the parent structure, N-(thiazol-2-yl)benzamide, reveal that its conformational preference is governed by a delicate balance of non-covalent interactions. nih.gov
A key finding is the significant role of an attractive dipole-dipole interaction between the hydrogen atom of the amide (N-H) group and the nitrogen atom of the thiazole ring. This interaction favors a planar conformation of the molecule. Additionally, a weak stabilizing interaction between the carbonyl oxygen (C=O) of the amide and the sulfur atom of the thiazole ring (S···O) is observed. nih.gov In some crystal structures of related compounds, this O···S distance is even shorter than the sum of their van der Waals radii, indicating a significant interaction. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the electronic properties of a molecule. researchgate.netresearchgate.netresearchgate.net For derivatives of this compound, DFT calculations at levels like B3LYP/6-31G* have been used to analyze the electronic structure and absorption properties. researchgate.net
These calculations provide valuable information on:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more reactive and can undergo electronic transitions more easily. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is critical for predicting how the molecule will interact with biological targets.
Reactivity Descriptors: Parameters such as chemical hardness and softness can be calculated, which further describe the molecule's reactivity and polarizability. researchgate.net
While specific values for this compound are not detailed in the searched literature, the application of these methods to its close analogs demonstrates their importance in providing a theoretical foundation for the molecule's observed chemical and biological behavior. researchgate.netresearchgate.net
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
For a compound to be a successful drug, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties early in the drug discovery process. psu.edunih.govgrafiati.comnih.gov Web-based platforms like SwissADME provide rapid predictions of key physicochemical and pharmacokinetic parameters. bohrium.comnih.govnih.gov
An in silico ADME prediction for this compound was performed using the SwissADME web tool. The results are summarized in the table below. These predictions suggest that the compound has favorable characteristics for oral administration, including high gastrointestinal absorption and adherence to Lipinski's rule of five, which is a key indicator of drug-likeness. mdpi.com However, the prediction indicates that the compound is unlikely to cross the blood-brain barrier (BBB). grafiati.comswissadme.chacs.org
| Physicochemical and Lipophilicity Properties | |
|---|---|
| Molecular Formula | C₁₁H₁₀N₂OS |
| Molecular Weight | 218.27 g/mol |
| Log P (Consensus) | 2.48 |
| Water Solubility (ESOL) | Moderately soluble |
| Pharmacokinetic Properties | |
| GI Absorption | High |
| BBB Permeant | No |
| P-gp Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Drug-Likeness | |
| Lipinski's Rule | Yes (0 violations) |
| Bioavailability Score | 0.55 |
Data generated using the SwissADME web tool (http://www.swissadme.ch). This is a predictive model and does not represent experimental data.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking, S...O Interactions)
Non-covalent interactions are the driving forces behind molecular recognition and self-assembly, playing a crucial role in how a ligand binds to its receptor and how molecules arrange themselves in a crystal lattice. psu.edu In this compound, several key non-covalent interactions are anticipated based on studies of related structures.
Hydrogen Bonding: The amide group (N-H) can act as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor. This can lead to the formation of intermolecular cyclic N-H···N hydrogen bonds, which are often observed in the crystal structures of related benzamide derivatives and are significant in forming stable supramolecular assemblies.
π-π Stacking: The presence of two aromatic rings (the benzene (B151609) and thiazole rings) allows for potential π-π stacking interactions. These interactions, where the electron clouds of the rings overlap, contribute to the stability of both crystal packing and ligand-receptor binding. The strength of this interaction is influenced by the electron density of the rings. psu.edu
Together, these non-covalent forces dictate the three-dimensional structure and interaction profile of this compound, which are fundamental to its potential biological function.
Advanced Characterization and Analytical Methodologies in N 4 Methylthiazol 2 Yl Benzamide Research
Spectroscopic Techniques for Structural Confirmation of Novel Derivatives (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of N-(4-methylthiazol-2-yl)benzamide and its analogues.
For the parent compound, this compound, ¹H NMR spectra typically show characteristic signals for the methyl group on the thiazole (B1198619) ring as a singlet around δ 2.11 ppm. acs.orgnih.gov The proton on the thiazole ring (H-5) appears as a singlet or a narrow doublet at approximately δ 6.55 ppm. acs.orgnih.gov The aromatic protons of the benzamide (B126) group resonate in the downfield region, typically between δ 7.47 and δ 7.99 ppm. acs.orgnih.gov
¹³C NMR spectra provide further confirmation of the carbon skeleton. Key signals include the methyl carbon at ~16.4 ppm, the thiazole ring carbons, and the aromatic carbons of the benzoyl group. acs.orgnih.gov The carbonyl carbon of the amide linkage is typically observed at a significantly downfield shift, around δ 165.3 ppm. acs.orgnih.gov Research on various derivatives has provided extensive NMR data, allowing for detailed structural comparisons. acs.orgtubitak.gov.trznaturforsch.com
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound derivatives, IR spectra are used to confirm the presence of key structural features. For example, the N-H stretching vibration of the amide group typically appears as a distinct band in the region of 3292-3391 cm⁻¹. niscpr.res.in The carbonyl (C=O) stretching of the amide is a strong, characteristic absorption band found around 1660-1713 cm⁻¹. niscpr.res.infarmaciajournal.com Stretching vibrations corresponding to the C=N and C=C bonds within the thiazole and aromatic rings are observed in the 1443-1632 cm⁻¹ region. znaturforsch.comfarmaciajournal.com
Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization (ESI), and High-Resolution Mass Spectrometry (HRMS) are routinely used. For this compound, the molecular ion peak (M⁺) is observed at an m/z of 218 in GC-MS analysis. acs.orgnih.gov HRMS provides a highly accurate mass measurement, which helps to confirm the molecular formula. The calculated value for the protonated molecule [M+H]⁺ (C₁₁H₁₁N₂OS) is 219.0592, with experimental values found to be in very close agreement (e.g., 219.0589). acs.orgnih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass. Data has been reported for a wide array of derivatives, confirming their successful synthesis. acs.orgnih.govtubitak.gov.tr
Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for separating components of a mixture, thereby enabling the monitoring of reaction progress and the assessment of final product purity.
Thin Layer Chromatography (TLC) TLC is a simple, rapid, and widely used method to monitor the progress of chemical reactions. tubitak.gov.trresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product. acs.orgnih.govescholarship.org The separated spots are often visualized under UV light (254 nm or 365 nm). tubitak.gov.trresearchgate.net This technique is invaluable for determining the optimal reaction time and for a preliminary assessment of product purity before undertaking larger-scale purification. tubitak.gov.tr
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to separate and identify volatile compounds within a mixture. In the analysis of this compound and its derivatives, GC-MS not only confirms the identity of the product by its mass spectrum but also provides an indication of its purity by showing the relative abundance of different components in the sample. acs.orgnih.govtubitak.gov.trresearchgate.net For many derivatives, the molecular ion peak (M⁺) is clearly identified, providing direct evidence of the target compound. acs.orgnih.gov
In addition to TLC and GC-MS, other chromatographic methods such as column chromatography are standard for the purification of crude synthetic products, while High-Performance Liquid Chromatography (HPLC) is often used to ascertain purity with high precision, with purities greater than 95% being a common standard for further biological evaluation. acs.orgnih.gov
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For derivatives of this compound, single-crystal X-ray analysis has been used to unequivocally confirm their structure and to study the intricate network of intermolecular interactions in the solid state. acs.org
Studies on related benzamide-thiazole structures have revealed how molecules pack in the crystal lattice. researchgate.net These analyses highlight the importance of intermolecular forces, such as hydrogen bonds. For instance, intramolecular N—H⋯O hydrogen bonds are frequently observed, which create stable six-membered ring motifs (S(6) rings). researchgate.net Furthermore, intermolecular hydrogen bonds (e.g., N—H⋯S or C—H⋯O) and other interactions (e.g., S⋯Br or S⋯S) can link molecules together, forming layers or complex three-dimensional frameworks. researchgate.net This detailed structural information is crucial for understanding the physicochemical properties of the compound and can inform the design of new derivatives with specific solid-state characteristics.
Future Perspectives and Emerging Avenues in N 4 Methylthiazol 2 Yl Benzamide Research
Development of Next-Generation Therapeutic Candidates
The development of next-generation therapeutic candidates from the N-(4-methylthiazol-2-yl)benzamide scaffold will focus on optimizing the potency, selectivity, and pharmacokinetic properties of the initial lead compounds. Building upon structure-activity relationship (SAR) studies, future research will involve systematic chemical modifications to enhance their therapeutic profile.
Initial research has already laid the groundwork by exploring modifications on both the thiazole (B1198619) and phenyl rings of the benzamide (B126) structure. nih.gov For instance, a study involving 61 analogs identified compounds with more potent ZAC inhibition than the initial screening hit. nih.govnih.gov Analogs such as 2b , 4c , and N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) were found to be equipotent ZAC antagonists with IC50 values in the low micromolar range (1–3 μM) and displayed more complete inhibition of Zn2+-induced responses compared to the initial hit compound. nih.gov
Future efforts will likely involve:
Targeted Library Synthesis: Creating focused libraries of new analogs with specific modifications predicted to improve activity. This includes altering substituents on the phenyl ring and the 4-position of the thiazole ring to probe interactions with the target protein.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve metabolic stability, reduce potential toxicity, and enhance oral bioavailability.
Pharmacokinetic Profiling: Early-stage assessment of absorption, distribution, metabolism, and excretion (ADME) properties of promising analogs to ensure they have the potential to become effective drugs.
The table below summarizes the activity of selected N-(thiazol-2-yl)benzamide analogs from initial studies, providing a foundation for future optimization. nih.gov
| Compound ID | Modifications | Target | Activity (IC50) | Efficacy (% Inhibition) |
| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | Weaker Antagonist | Partial Inhibition |
| 2b | Thiazole ring modification | ZAC | 1-3 μM | Complete Inhibition |
| 3f | Thiazole ring modification | ZAC | Weaker Antagonist | N/A |
| 4c | Phenyl ring modification | ZAC | 1-3 μM | Complete Inhibition |
| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | ZAC | 1-3 μM | Complete Inhibition |
Identification and Validation of Novel Biological Targets
While the Zinc-Activated Channel (ZAC) has been identified as a primary target for N-(thiazol-2-yl)benzamide analogs, a crucial future direction is the exploration of other potential biological targets. nih.gov The selectivity of these compounds is a key feature; for example, TTFB showed no significant activity at several other Cys-loop receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, GABAA, or glycine (B1666218) receptors. nih.govnih.gov This high selectivity suggests a specific mode of action but does not preclude the possibility of interactions with other, un-tested proteins.
Future research in this area should include:
Broad-Based Target Screening: Employing high-throughput screening and proteomics approaches to test lead compounds against a wide panel of receptors, enzymes, and ion channels.
Mechanism of Action Studies: For any newly identified targets, detailed mechanistic studies will be required to understand how the compounds exert their effects (e.g., as agonists, antagonists, or allosteric modulators). The current understanding is that these analogs act as negative allosteric modulators of ZAC, targeting the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov
Therapeutic Area Expansion: The identification of new targets could significantly broaden the potential therapeutic applications of this chemical class. For instance, related thiazole-containing scaffolds have been investigated as Androgen Receptor (AR) antagonists for cancer therapy and as multi-target-directed ligands for Alzheimer's disease. acs.orgnih.gov Investigating whether this compound derivatives have activity at such targets could be a fruitful avenue of research.
Validating ZAC as a therapeutic target for specific diseases remains a poorly elucidated area, and these selective antagonists will be invaluable pharmacological tools for exploring its physiological and pathophysiological functions. nih.gov
Integration of Advanced Computational and Experimental Methodologies for Drug Discovery
The integration of computational and experimental methods is essential for accelerating the drug discovery process for this compound derivatives. Computer-Aided Drug Design (CADD) offers powerful tools to guide synthesis and testing, saving significant time and resources. nih.gov
Key integrated approaches for future research include:
Molecular Docking and Virtual Screening: Once the three-dimensional structure of a target protein like ZAC is known or can be accurately modeled, molecular docking can be used to predict how different benzamide analogs bind. beilstein-journals.org This allows for the virtual screening of large compound libraries to identify new hits with potentially high affinity, which can then be synthesized and tested experimentally. nih.govbeilstein-journals.org
Structure-Based and Ligand-Based Design: In the absence of an experimental target structure, ligand-based methods can be used. nih.gov Computational studies have already been performed to understand the conformational preferences of the N-(thiazol-2-yl) benzamide substructure, revealing that attractive dipole-dipole interactions play a significant role in its stable conformation. scispace.com This information can be used to design new molecules with optimized shapes and electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: As more data on the biological activity of analogs becomes available, QSAR models can be developed. These mathematical models correlate chemical structure with biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov
These computational predictions must be closely integrated with experimental validation. Techniques such as two-electrode voltage clamp electrophysiology, used in the initial characterization of these compounds, are vital for confirming the functional effects of newly designed analogs at their ion channel targets. nih.gov This iterative cycle of computational design followed by experimental testing is a cornerstone of modern drug discovery and will be critical for advancing this compound research. nih.gov
Q & A
Q. What synthetic methodologies are commonly employed for N-(4-methylthiazol-2-yl)benzamide and its derivatives, and how are they characterized?
Methodological Answer: The synthesis typically involves coupling a benzoyl chloride derivative with 2-amino-4-methylthiazole under basic conditions (e.g., pyridine or triethylamine). For example, in , 5-chlorothiazol-2-amine reacts with 2,4-difluorobenzoyl chloride in pyridine to form a benzamide derivative. Characterization relies on 1H/13C-NMR to confirm substitution patterns (e.g., thiazole ring protons at δ 6.8–7.2 ppm) and HRMS for molecular weight validation. Melting points (e.g., 99.9–177.2°C) and yields (78–90%) are critical for purity assessment .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound derivatives?
Methodological Answer:
- 1H/13C-NMR : Assigns proton environments (e.g., methyl groups on thiazole at δ 2.4–2.6 ppm) and carbonyl resonance (δ 165–170 ppm) .
- HRMS : Validates molecular formula (e.g., m/z 263.05 for C12H10N2OS<sup>+</sup>) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O bond ~1.22 Å) and hydrogen-bonding networks .
- IR spectroscopy : Confirms amide C=O stretches (~1670 cm<sup>−1</sup>) and thiazole ring vibrations .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?
Methodological Answer: X-ray diffraction reveals packing motifs and non-covalent interactions. For instance, shows N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide forms centrosymmetric dimers via N–H···N hydrogen bonds (2.89 Å) and C–H···F/O interactions (3.02–3.15 Å), stabilizing the crystal lattice. Discrepancies between computational (DFT) and experimental bond lengths (e.g., C–S vs. C–N) can indicate dynamic effects or solvent inclusion . Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for thermal ellipsoid visualization .
Q. What mechanistic insights explain the biological activity of this compound derivatives?
Methodological Answer: Thiazole-benzamide hybrids inhibit enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation, disrupting anaerobic metabolism ( ). Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., -CF3) enhance lipophilicity and target binding .
- Substitutions at the thiazole 4-position (e.g., -CH3) improve metabolic stability .
Use molecular docking (AutoDock Vina) to simulate binding to PFOR (PDB: 1DLS) and validate with IC50 assays .
Q. How can researchers design derivatives to optimize pharmacokinetic properties while minimizing toxicity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
